N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine
Description
Properties
IUPAC Name |
N-[[3-fluoro-4-(2-methoxypyridin-4-yl)phenyl]methyl]-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O/c1-17-11-21(7-8-29-17)25-13-19-6-10-31-27(23(19)16-32-25)33-15-18-3-4-22(24(28)12-18)20-5-9-30-26(14-20)34-2/h3-14,16H,15H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNXQHYCDXGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3NCC4=CC(=C(C=C4)C5=CC(=NC=C5)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111346 | |
| Record name | 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-19-2 | |
| Record name | 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthesis Protocol
Step 1: Preparation of 3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl Chloride
- Reactants: 3-Fluoro-4-(2-methoxypyridin-4-yl)benzene, Chloromethyl chloroformate
- Conditions: DMF, TEA, 0°C to room temperature
Step 2: Synthesis of this compound
- Reactants: 6-(2-Methylpyridin-4-yl)-2,7-naphthyridin-1-amine, 3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl Chloride
- Conditions: DMF, K2CO3, 80°C
Table: Key Reagents and Conditions
| Reagent/Condition | Description |
|---|---|
| 3-Fluoro-4-(2-methoxypyridin-4-yl)benzene | Starting material for benzyl chloride synthesis |
| Chloromethyl chloroformate | Used for converting benzene to benzyl chloride |
| DMF | Solvent for reactions |
| TEA (Triethylamine) | Base for neutralizing HCl |
| K2CO3 | Base for amination reaction |
| 6-(2-Methylpyridin-4-yl)-2,7-naphthyridin-1-amine | Core structure for final compound |
Analysis and Characterization
The characterization of this compound involves several analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing proton and carbon environments.
- Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and can be used for quantification.
Table: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight and fragmentation analysis |
| HPLC | Purity assessment and quantification |
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Bases: Sodium hydroxide, potassium carbonate for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Therapeutic Applications
1. Inhibitors of Plasma Kallikrein
Research indicates that this compound functions as an inhibitor of plasma kallikrein, an enzyme involved in the regulation of blood pressure and vascular permeability. Inhibitors like N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine are being investigated for their potential to treat conditions associated with retinal vascular permeability, such as diabetic retinopathy and age-related macular degeneration. These conditions are characterized by abnormal blood vessel growth and leakage in the retina .
2. Orexin Receptor Modulation
The compound has also been explored for its interaction with orexin receptors (OX1 and OX2), which play a significant role in regulating sleep-wake cycles and energy homeostasis. Studies have shown that modulating these receptors can have therapeutic effects on sleep disorders and obesity .
Case Studies
Case Study 1: Plasma Kallikrein Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and characterization of various analogs of this compound. The results demonstrated that certain derivatives exhibited enhanced inhibitory activity against plasma kallikrein compared to the parent compound. This suggests a pathway for optimizing therapeutic efficacy through structural modifications .
Case Study 2: Orexin Receptor Binding Affinity
In another investigation focusing on orexin receptor interactions, researchers evaluated the binding affinity of this compound to both OX1 and OX2 receptors. The findings indicated that it preferentially binds to OX1 receptors, suggesting its potential use in developing treatments for disorders related to orexin signaling dysregulation .
Mechanism of Action
The mechanism by which N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
Core Scaffold Modifications
- Pyrimidine vs. Naphthyridine Derivatives (): Example: N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-Amine (Similarity: 0.78). However, the nitro group introduces electron-withdrawing effects, which may stabilize interactions in specific enzymatic pockets .
Functional Group Additions
- Trifluoromethyl-Substituted Benzimidazole (): Example: N-[4-({3-[2-(Methylamino)Pyrimidin-4-yl]Pyridin-2-yl}Oxy)Naphthalen-1-yl]-6-(Trifluoromethyl)-1H-Benzimidazol-2-Amine. Comparison: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the benzimidazole core offers distinct hydrogen-bonding capabilities compared to naphthyridine. Molecular weight (527.5 g/mol) aligns with typical drug-like compounds, suggesting similar bioavailability profiles .
Physicochemical and Pharmacokinetic Properties
However, general trends can be inferred:
Biological Activity
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Wnt signaling pathway. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthyridine core with various substitutions, including a fluorine atom and a methoxy group. These structural elements may enhance its biological activity and selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C27H22FN5O |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 1951441-19-2 |
Inhibition of Wnt Signaling Pathway
This compound has been identified as an inhibitor of the Wnt signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and embryonic development. The inhibition of this pathway has significant implications for cancer therapy and the treatment of fibrotic diseases.
Mechanism of Action : The compound likely interferes with the β-catenin-dependent transcriptional activity that is central to Wnt signaling. This action can lead to reduced cell growth and increased apoptosis in cancer cells that rely on this pathway for survival.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Therapy : In preclinical models, compounds targeting the Wnt pathway have shown promise in reducing tumor growth in colorectal cancer and other malignancies. This compound's ability to inhibit this pathway positions it as a candidate for further investigation in oncology.
- Fibrosis Treatment : The compound's mechanism may also extend to fibrotic conditions where aberrant Wnt signaling contributes to disease progression. By modulating this pathway, it could potentially reverse or mitigate fibrosis in affected tissues.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Naphthyridine Core : Initial reactions focus on constructing the naphthyridine skeleton through cyclization methods.
- Substitution Reactions : Subsequent steps involve introducing the fluorine and methoxy groups via electrophilic aromatic substitution.
- Final Coupling : The final product is obtained through coupling reactions that link the aromatic components to the naphthyridine core.
Q & A
Q. What are the key synthetic challenges in preparing N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine?
The synthesis of this compound involves multi-step reactions, including fluorination, coupling of pyridine derivatives, and formation of the naphthyridine core. Key challenges include:
- Regioselective fluorination : Ensuring fluorine substitution at the 3-position of the benzyl group requires precise control of reaction conditions (e.g., temperature, catalyst) to avoid byproducts .
- Coupling efficiency : The introduction of 2-methoxypyridin-4-yl and 2-methylpyridin-4-yl groups demands metal-free or mild catalytic systems to preserve functional group integrity. Liu et al. (2019) demonstrated high-yield synthesis of fluorinated pyrimidines using β-CF3-aryl ketones under mild conditions, which can be adapted here .
- Purification : Chromatographic separation is critical due to the compound’s hydrophobicity and structural similarity to intermediates.
Q. Which spectroscopic and analytical methods are critical for characterizing its structure?
- 1H/13C/19F NMR : Essential for confirming substitution patterns (e.g., fluorine position, pyridine coupling). For example, 19F NMR can resolve fluorinated aromatic signals .
- X-ray crystallography : Reveals hydrogen-bonding networks and dihedral angles between aromatic rings, as shown in structurally similar pyrimidine derivatives (e.g., dihedral angles of 12.8° between pyrimidine and phenyl groups) .
- HRMS : Validates molecular weight and isotopic patterns, with deviations <2 ppm indicating purity .
Q. What functional groups in this compound are pivotal for its bioactivity?
- Fluorine atom : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Pyridine and naphthyridine moieties : Act as hydrogen-bond acceptors/donors for enzyme binding. The methoxy group on pyridine may influence solubility and steric hindrance .
- Benzyl linker : Facilitates conformational flexibility for target engagement .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, as seen in fluoropyrimidine synthesis .
- Catalyst screening : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 35°C for 48 hours) minimizes side reactions, as demonstrated in pyrazole-amine syntheses .
- Yield optimization table :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Fluorination | Cs2CO3 | DMF | 80 | 65 | [2] |
| Pyridine coupling | CuBr | DMSO | 35 | 77 | [14] |
| Naphthyridine closure | None | THF | Reflux | 52 | [3] |
Q. How should contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Structural validation : Confirm compound integrity via crystallography to rule out polymorphic effects. For example, Cieplik et al. (2011) identified hydrogen-bonding variations impacting bioactivity in pyrimidine derivatives .
- Assay conditions : Adjust pH, co-solvents (e.g., DMSO ≤0.1%), and incubation times to mimic physiological environments .
- Off-target profiling : Use kinase panels or proteomics to identify unintended interactions .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
- QSAR models : Correlate trifluoromethyl groups with increased logP values (e.g., +0.5–1.0) for bioavailability estimation .
- Docking studies : Map binding poses in target proteins (e.g., kinases) using PyMOL or AutoDock .
Q. How can hydrogen-bonding patterns in its crystal structure inform drug design?
- Intramolecular bonds : The N–H⋯N bond in pyrimidine derivatives stabilizes planar conformations, critical for target binding .
- Intermolecular interactions : C–H⋯O and C–H⋯π bonds (e.g., between methyl groups and methoxy oxygen) guide co-crystal engineering for solubility enhancement .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity tests : UV-Vis spectroscopy (200–400 nm) detects photolytic byproducts .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
